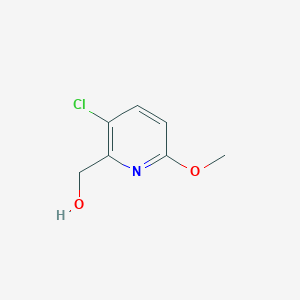

(3-Chloro-6-methoxypyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(3-chloro-6-methoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFDZLRSZOVFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679868 | |

| Record name | (3-Chloro-6-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227490-30-3 | |

| Record name | (3-Chloro-6-methoxypyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Chloro-6-methoxypyridin-2-yl)methanol CAS number and properties

An In-depth Technical Guide to (3-Chloro-6-methoxypyridin-2-yl)methanol for Advanced Research

Introduction: A Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, substituted pyridines represent a cornerstone of molecular design. Their prevalence in FDA-approved drugs underscores their ability to engage in critical biological interactions and confer favorable pharmacokinetic properties. (3-Chloro-6-methoxypyridin-2-yl)methanol is a key heterocyclic building block, offering a unique combination of reactive sites and modulating functional groups. The strategic placement of the chloro, methoxy, and hydroxymethyl substituents on the pyridine core provides a versatile scaffold for the synthesis of novel therapeutic agents[1].

The chloro group serves as a handle for a multitude of cross-coupling reactions, enabling the introduction of molecular complexity. Concurrently, the methoxy group can significantly influence the molecule's electronic properties, conformation, and metabolic stability[1][2][3]. The primary alcohol provides a straightforward point for derivatization, allowing for the construction of ethers, esters, and other functionalities. This guide offers a comprehensive overview of (3-Chloro-6-methoxypyridin-2-yl)methanol, detailing its chemical properties, a representative synthetic pathway, its applications in drug development, and essential safety protocols.

Core Compound Identity and Physicochemical Properties

The fundamental characteristics of (3-Chloro-6-methoxypyridin-2-yl)methanol are summarized below. These properties are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1227490-30-3 | [4] |

| Molecular Formula | C₇H₈ClNO₂ | [4] |

| Molecular Weight | 173.60 g/mol | [4] |

| SMILES | OCC1=NC(OC)=CC=C1Cl | [4] |

| MDL Number | MFCD14606397 | [4] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

Caption: 2D structure of (3-Chloro-6-methoxypyridin-2-yl)methanol.

Synthesis and Purification: A Methodological Approach

The synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanol is typically achieved through the selective reduction of its corresponding carboxylic acid, 3-chloro-6-methoxypicolinic acid. This transformation is a fundamental process in organic synthesis, converting a higher oxidation state functional group to a primary alcohol.

Experimental Protocol: Reduction of 3-chloro-6-methoxypicolinic acid

This protocol is based on established methods for the reduction of substituted picolinic acids, such as the reduction of 6-chloronicotinic acid using a borane complex[5]. The use of a borane reagent is advantageous as it selectively reduces carboxylic acids in the presence of other potentially reducible groups.

Step 1: Dissolution of Starting Material

-

Dissolve 3-chloro-6-methoxypicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the temperature of the solution below 30°C, using an ice bath if necessary, to control any initial exotherm.

Step 2: Addition of Reducing Agent

-

Slowly add a 1 M solution of borane-THF complex (BH₃·THF) (approx. 1.0-1.2 eq) to the stirring solution.

-

Causality: The rate of addition is critical to maintain a controlled evolution of gas (hydrogen) and to prevent a dangerous exotherm. Borane selectively complexes with the carboxylic acid, priming it for reduction.

Step 3: Reaction Monitoring

-

Allow the mixture to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

Step 4: Quenching and Work-up

-

Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid (HCl)[5]. This step serves to quench any unreacted borane and hydrolyze the intermediate borate esters.

-

Stir the resulting mixture for approximately one hour.

-

Adjust the pH of the solution to ~7 using a suitable base (e.g., saturated sodium bicarbonate solution).

Step 5: Extraction and Purification

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or chloroform (3x).

-

Combine the organic layers, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure to yield the crude (3-Chloro-6-methoxypyridin-2-yl)methanol.

-

Further purification can be achieved via column chromatography on silica gel if necessary.

Caption: Representative workflow for the synthesis of the target compound.

Applications in Research and Drug Discovery

(3-Chloro-6-methoxypyridin-2-yl)methanol is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its value lies in the strategic combination of functional groups that facilitate the assembly of more complex, biologically active molecules[1].

-

Scaffold for Lead Generation: The pyridine core is a privileged scaffold in medicinal chemistry. This compound allows for the exploration of chemical space around this core. The primary alcohol can be readily converted to various linkers or pharmacophoric features, while the chloro group enables diversification through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.

-

Modulation of Physicochemical Properties: The chloro and methoxy groups are not mere synthetic handles; they play a significant role in modulating the properties of the final compound. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group influence the pKa of the pyridine nitrogen and the overall electron distribution of the ring. These modifications can fine-tune binding affinities to protein targets and alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile[2][3].

-

Bioisosteric Replacement: In drug design, functional groups are often systematically replaced to optimize activity and properties. The chloro- and methoxy-substituted pyridine motif can serve as a bioisostere for other aromatic systems, such as a dichlorophenyl or methoxyphenyl ring, offering a different vector for substitution and potentially improved solubility or metabolic stability.

The rapid advancements in drug discovery rely heavily on the availability of sophisticated building blocks like (3-Chloro-6-methoxypyridin-2-yl)methanol to accelerate the development of novel therapeutic agents[6].

Safety, Handling, and Storage

As a laboratory chemical, (3-Chloro-6-methoxypyridin-2-yl)methanol requires careful handling to minimize exposure and ensure user safety.

GHS Hazard Classification:

-

Signal Word: Warning[4]

-

Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[7][8].

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses or goggles, and a lab coat[7].

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray[8]. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[4][7]. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[8].

References

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-chloro-3-pyridinemethanol. Available from: [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

PubMed. (2025). Drug discovery through biophysical techniques: Methods and applications. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. drughunter.com [drughunter.com]

- 4. 1227490-30-3|(3-Chloro-6-methoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. Drug discovery through biophysical techniques: Methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. fishersci.com [fishersci.com]

Synthesis and Characterization of (3-Chloro-6-methoxypyridin-2-yl)methanol: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridylmethanols are pivotal structural motifs in modern medicinal chemistry, serving as key intermediates and pharmacophores in a wide array of therapeutic agents. Their unique electronic properties and ability to engage in critical hydrogen bonding interactions make them indispensable building blocks in drug discovery. This guide provides an in-depth, field-proven methodology for the multi-step synthesis and rigorous characterization of (3-Chloro-6-methoxypyridin-2-yl)methanol, a highly functionalized pyridine derivative. We will delve into the strategic rationale behind the chosen synthetic pathway, offer a detailed, step-by-step experimental protocol, and outline a comprehensive analytical workflow to ensure the identity, purity, and structural integrity of the final compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically-grounded approach to the synthesis of complex heterocyclic intermediates.

Strategic Approach to Synthesis: A Rationale-Driven Pathway

The synthesis of highly substituted pyridines requires a carefully planned strategy to ensure correct regiochemistry. Direct functionalization of a pre-existing pyridine ring can be challenging due to competing reaction sites and deactivation by existing substituents. Therefore, a multi-step approach starting from a readily available precursor is often the most robust strategy.

Our retrosynthetic analysis identifies 2,6-dichloropyridine as an ideal starting material. The synthetic plan is designed to sequentially introduce the required functionalities—methoxy, chloro, and hydroxymethyl groups—at the desired positions (6, 3, and 2, respectively) through a series of reliable and well-understood chemical transformations.

The chosen forward synthesis involves nitration, selective nucleophilic aromatic substitution (SNAr), reduction, a Sandmeyer-type reaction to install the C2 carbon, hydrolysis, and a final reduction to yield the target alcohol. This pathway provides excellent control over isomer formation and leverages common, scalable reactions.

Characterization of (3-Chloro-6-methoxypyridin-2-yl)methanol: A Spectroscopic Guide

This technical guide provides a comprehensive overview of the spectral data for the organic compound (3-Chloro-6-methoxypyridin-2-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this molecule. While direct experimental spectra for this specific compound are not widely available in peer-reviewed literature, this guide synthesizes predicted data and analysis of structurally similar compounds to offer a robust characterization profile.

Molecular Structure and Physicochemical Properties

(3-Chloro-6-methoxypyridin-2-yl)methanol is a substituted pyridine derivative with the chemical formula C₇H₈ClNO₂ and a molecular weight of 173.60 g/mol . The presence of a chloropyridine ring, a methoxy group, and a hydroxymethyl group gives this molecule distinct chemical properties that are reflected in its spectral data.

| Property | Value | Source |

| CAS Number | 1227490-30-3 | ChemicalBook[1] |

| Molecular Formula | C₇H₈ClNO₂ | PubChem |

| Molecular Weight | 173.60 | PubChem |

| Predicted LogP | 1.24 | ChemSpider |

| Predicted Boiling Point | 258.4 °C | ChemSpider |

| Predicted Density | 1.30 g/cm³ | ChemSpider |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for (3-Chloro-6-methoxypyridin-2-yl)methanol.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of (3-Chloro-6-methoxypyridin-2-yl)methanol in CDCl₃ is summarized below.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | H-4 |

| ~6.70 | d | 1H | H-5 |

| ~4.80 | s | 2H | -CH₂OH |

| ~3.95 | s | 3H | -OCH₃ |

| ~3.50 | br s | 1H | -OH |

Note: These are predicted values and may vary from experimental results.

Causality Behind Predictions:

-

The aromatic protons (H-4 and H-5) are expected to be doublets due to coupling with each other. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group will influence their precise chemical shifts.

-

The methylene protons of the hydroxymethyl group are diastereotopic and would ideally appear as two doublets, but are often seen as a singlet in achiral solvents.

-

The methoxy protons will appear as a sharp singlet.

-

The hydroxyl proton is a broad singlet and its chemical shift is highly dependent on concentration and temperature.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~162 | C-6 |

| ~155 | C-2 |

| ~140 | C-4 |

| ~115 | C-3 |

| ~110 | C-5 |

| ~60 | -CH₂OH |

| ~54 | -OCH₃ |

Note: These are predicted values and may vary from experimental results.

Causality Behind Predictions:

-

The carbon atoms attached to the electronegative oxygen (C-6) and nitrogen (C-2) atoms are expected to be the most downfield.

-

The carbon bearing the chlorine atom (C-3) will also be shifted downfield.

-

The remaining aromatic carbons (C-4 and C-5) will appear in the typical aromatic region.

-

The aliphatic carbons of the hydroxymethyl and methoxy groups will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for (3-Chloro-6-methoxypyridin-2-yl)methanol are as follows:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Strong | C=C and C=N stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 850-750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (3-Chloro-6-methoxypyridin-2-yl)methanol, the expected molecular ion peak [M]⁺ would be observed at m/z 173, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 175 with an intensity of approximately one-third of the [M]⁺ peak).

Predicted Fragmentation Pattern:

-

Loss of a hydroxyl radical (-•OH) to give a fragment at m/z 156.

-

Loss of a methoxy radical (-•OCH₃) to give a fragment at m/z 142.

-

Loss of formaldehyde (-CH₂O) from the molecular ion to give a fragment at m/z 143.

-

Cleavage of the C-C bond between the ring and the hydroxymethyl group to give a fragment corresponding to the chloromethoxypyridinyl cation.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry Protocol

Caption: Workflow for ESI-MS data acquisition.

Conclusion

The structural characterization of (3-Chloro-6-methoxypyridin-2-yl)methanol can be confidently achieved through a combination of NMR, IR, and MS techniques. While this guide provides a detailed overview based on predicted data and established spectroscopic principles, it is imperative for researchers to acquire experimental data for their specific samples to ensure identity and purity. The protocols outlined herein serve as a robust starting point for such analyses, enabling scientists in the field of drug development and chemical research to effectively characterize this and similar molecules.

References

-

PubChem. (3-Chloro-6-methoxypyridin-2-yl)methanol. [Link]

Sources

Starting materials for the synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanol

An In-Depth Technical Guide to the Synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanol

Introduction

(3-Chloro-6-methoxypyridin-2-yl)methanol is a key heterocyclic building block, valuable in the fields of medicinal chemistry and drug development. Its substituted pyridine scaffold is a feature in various biologically active molecules. This guide provides a detailed exploration of the primary synthetic strategies for its preparation, offering field-proven insights into methodological choices, reaction mechanisms, and practical execution for researchers and drug development professionals.

Retrosynthetic Analysis

A retrosynthetic analysis of (3-Chloro-6-methoxypyridin-2-yl)methanol reveals two principal and chemically distinct strategies. The most direct approach involves the reduction of a C2-functionalized precursor, specifically a carboxylic acid (Route A). An alternative pathway relies on the formation of a C-C bond at the C2 position using organometallic chemistry, starting from a dihalogenated pyridine scaffold (Route B).

Caption: Retrosynthetic pathways to the target molecule.

Strategy 1: The Carboxylic Acid Reduction Pathway

This strategy is arguably the most reliable and widely applicable, proceeding in two key stages: the synthesis of the carboxylic acid intermediate followed by its chemoselective reduction.

Part A: Synthesis of 3-Chloro-6-methoxypyridine-2-carboxylic acid

While commercially available from vendors, understanding the synthesis of this key intermediate is crucial for ensuring a secure supply chain and for cost-management in large-scale campaigns[1][]. A robust method is the Directed ortho-Metalation (DoM) of 2-chloro-6-methoxypyridine.

Mechanism and Rationale: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings[3]. In this case, the methoxy group at the C6 position and the pyridine nitrogen act as a directing metalation group (DMG). They coordinate to a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), positioning the base to abstract the most acidic proton, which is at the C5 position. However, studies have shown that a complex mechanism involving the protons at both C3 and C5 can lead to selective C3 lithiation[4][5]. This lithiated intermediate can then be trapped with a suitable electrophile. For carboxylation, quenching the reaction with solid carbon dioxide (dry ice) provides the desired carboxylic acid after an acidic workup.

The choice of a hindered lithium amide base over an alkyllithium (like n-BuLi) is critical. Alkyllithiums can add nucleophilically to the pyridine ring, leading to undesired side products. Lithium amides are sterically hindered and primarily act as bases, enhancing the selectivity of the deprotonation[6].

Part B: Chemoselective Reduction to (3-Chloro-6-methoxypyridin-2-yl)methanol

The reduction of the carboxylic acid to the primary alcohol is the final step. The primary challenge here is chemoselectivity: the reducing agent must selectively reduce the carboxylic acid without affecting the chloro-substituent on the aromatic ring.

Choice of Reducing Agent:

-

Lithium Aluminium Hydride (LiAlH₄): While a powerful agent capable of reducing carboxylic acids, LiAlH₄ is often too reactive for substrates containing sensitive functional groups like aryl halides[7][8]. It can lead to hydrodehalogenation, resulting in the formation of (6-methoxypyridin-2-yl)methanol as a significant byproduct.

-

Borane Reagents (BH₃·THF or BH₃·SMe₂): Borane and its complexes are highly effective and selective for the reduction of carboxylic acids[9][10]. Borane is an electrophilic reducing agent that coordinates strongly with the carbonyl oxygen of the carboxylic acid, facilitating hydride delivery. Crucially, it is significantly less reactive towards aryl chlorides, making it the ideal choice for this transformation[11][12][13]. Borane-dimethyl sulfide complex (BH₃·SMe₂) is often preferred for its greater stability and higher concentration compared to the tetrahydrofuran complex (BH₃·THF)[13].

Caption: Workflow for the Carboxylic Acid Reduction Pathway.

Experimental Protocol (Strategy 1B):

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-6-methoxypyridine-2-carboxylic acid (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq., typically 2M in THF) dropwise to the stirred solution. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases. This step is crucial for safely destroying any excess borane.

-

Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the final product.

Strategy 2: The Organometallic Pathway

This approach builds the target molecule through C-C bond formation, offering an elegant alternative that leverages the differential reactivity of halogens in a metal-halogen exchange reaction.

Part A: Synthesis of 2-Bromo-3-chloro-6-methoxypyridine

The key starting material for this route is a di-halogenated pyridine where the halogens have different propensities for undergoing metal-halogen exchange. A suitable precursor is 2-bromo-3-chloro-6-methoxypyridine. This can be synthesized from commercially available pyridines, for example, by first preparing 2-bromo-3-methoxypyridine[14][15] and then performing a regioselective chlorination.

Part B: Regioselective Halogen-Metal Exchange and Electrophilic Quench

Mechanism and Rationale: The success of this route hinges on the selective metal-halogen exchange at the C2 position. The C-Br bond is significantly more labile towards exchange than the C-Cl bond[16]. By treating 2-bromo-3-chloro-6-methoxypyridine with a strong alkyllithium base, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C or lower), a rapid and selective exchange occurs to replace the bromine with lithium[17][18].

Maintaining cryogenic temperatures is absolutely critical. At higher temperatures, the highly reactive aryllithium intermediate can undergo side reactions, such as elimination to form a pyridyne intermediate or reaction with the solvent. Once the lithiated species is formed in situ, it is quenched with an electrophile. For the synthesis of a primary alcohol, anhydrous formaldehyde gas or a formaldehyde equivalent like paraformaldehyde is used.

Caption: Workflow for the Organometallic Pathway.

Experimental Protocol (Strategy 2B):

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2-bromo-3-chloro-6-methoxypyridine (1.0 eq.) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add n-butyllithium (1.05 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. Stir the resulting solution at -78 °C for 30-60 minutes.

-

Electrophilic Quench: Add dry, powdered paraformaldehyde (2.0 eq.) to the reaction mixture in one portion.

-

Reaction: Allow the mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: Quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to afford the target alcohol.

Comparative Analysis of Synthetic Strategies

The choice between these two primary strategies depends on several factors, including scale, available equipment, and safety considerations.

| Feature | Strategy 1: Carboxylic Acid Reduction | Strategy 2: Organometallic Pathway |

| Key Reagents | Borane complexes (BH₃·SMe₂) | Alkyllithiums (n-BuLi), Paraformaldehyde |

| Operating Temp. | 0 °C to Room Temperature | Cryogenic (-78 °C) |

| Safety | Requires careful handling of borane reagents and quenching of excess. | Requires handling of pyrophoric n-BuLi and strict anhydrous/anaerobic conditions. |

| Scalability | Generally more amenable to large-scale synthesis due to milder conditions. | Challenging to scale due to cryogenic temperature requirements and handling of pyrophoric reagents. |

| Precursor Availability | Carboxylic acid is commercially available; its synthesis (DoM) is straightforward. | Dihalo-pyridine precursor may require multi-step synthesis. |

| Selectivity | High chemoselectivity with borane reagents, avoiding dehalogenation. | High regioselectivity in halogen-metal exchange is achievable with precise temperature control. |

Conclusion

The synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanol can be effectively achieved via two robust synthetic routes. The Carboxylic Acid Reduction Pathway is often preferred for its operational simplicity, milder reaction conditions, and higher amenability to scale-up, particularly when using chemoselective borane reagents. The Organometallic Pathway , while more technically demanding due to the use of pyrophoric reagents and cryogenic temperatures, provides an excellent alternative that demonstrates fundamental principles of modern organometallic chemistry, such as regioselective halogen-metal exchange. The optimal choice of strategy will ultimately be dictated by the specific constraints and objectives of the research or development program.

References

-

Voight, E. A., et al. (2016). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 26(15), 3539-3543. Available at: [Link]

-

Denton, R. M., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(1). Available at: [Link]

-

Gros, P., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?. The Journal of Organic Chemistry, 68(6), 2243-2247. Available at: [Link]

-

Wikipedia contributors. (2023). Metal–halogen exchange. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Stoll, E. L., et al. (2022). In situ silane activation enables catalytic reduction of carboxylic acids. Chemical Communications, 58(18), 3054-3057. Available at: [Link]

-

Mortier, J. (2015). Directed ortho metalation. Unblog.fr. Available at: [Link]

-

Wang, C., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(11), 2959. Available at: [Link]

-

Ishikura, M., et al. (1998). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical and Pharmaceutical Bulletin, 46(4), 661-666. Available at: [Link]

-

Liu, H., et al. (2005). Efficient Preparation of ((3-Chloro-2-fluorophenyl)-[7-methoxy-8-(3-morpholin-4-yl-propoxy)-10,11-dihydro-5-oxa-2,4,11-triaza-dibenzo(a,d)cyclohepten-1-yl]-amine) for In-Vivo Study. Organic Process Research & Development, 9(4), 346-350. Available at: [Link]

-

Cooper, T. M. (1990). Selective Lithiation of Dibrominated Species. University of Illinois IDEALS. Available at: [Link]

- Google Patents. (2004). Process for producing 2,3-diamino-6-methoxypyridine. US20060080790A1.

-

Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Borane Reagents. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions. organic-chemistry.org. Available at: [Link]

-

Organic Synthesis. (n.d.). Borane Reductions. organic-synthesis.com. Available at: [Link]

-

Mortier, J. (n.d.). Directed Ortho Metalation. Unblog.fr. Available at: [Link]

-

Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Parham, W. E., & Bradsher, C. K. (1982). Aromatic Organolithium Reagents Bearing Electrophilic Groups. Accounts of Chemical Research, 15(10), 300-305. Available at: [Link]

-

Schlosser, M. (2005). Directed ortho metalation. Angewandte Chemie International Edition, 44(3), 376-393. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 6-Methoxypyridine-3-carboxylic acid. PrepChem.com. Available at: [Link]

-

Química Orgánica. (n.d.). Reduction of carboxylic acids to alcohols. quimicaorganica.org. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. Available at: [Link]

-

Jack Westin. (n.d.). Organic Chemistry: Reduction. Jack Westin. Available at: [Link]

-

Chemguide. (n.d.). Reduction of Carboxylic Acids. Chemguide. Available at: [Link]

- Google Patents. (2013). Preparation method of 2-bromo-3-methoxypyridine. CN103483247B.

Sources

- 1. synchem.de [synchem.de]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. jackwestin.com [jackwestin.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Borane Reagents [organic-chemistry.org]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. prepchem.com [prepchem.com]

- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 17. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. joss.tcnj.edu [joss.tcnj.edu]

A Technical Guide to the Preliminary Biological Screening of (3-Chloro-6-methoxypyridin-2-yl)methanol

Introduction

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinical candidate is both arduous and resource-intensive. The initial assessment of a compound's biological activity is a critical gatekeeper in this process, filtering a vast number of molecules down to a manageable few with therapeutic potential. This guide provides a comprehensive framework for the preliminary biological screening of a novel compound, (3-Chloro-6-methoxypyridin-2-yl)methanol. Lacking pre-existing biological data, this document serves as a foundational blueprint, outlining a logical, tiered approach to efficiently characterize its initial bioactivity profile. As a Senior Application Scientist, the methodologies presented herein are rooted in established, robust protocols designed to ensure scientific integrity and generate reliable, decision-driving data for researchers, scientists, and drug development professionals.

The structure of this guide is designed to be iterative and decision-driven. We will begin with fundamental cytotoxicity profiling to establish a therapeutic window, followed by broad antimicrobial screening to identify potential anti-infective properties. Finally, we will touch upon initial target-based considerations for more focused mechanistic studies. Each section provides not only the "how" but, more importantly, the "why," reflecting a deep understanding of the causality behind experimental choices.

Part 1: Foundational Cytotoxicity Profiling

Before investigating any specific therapeutic activity, it is paramount to determine the inherent toxicity of (3-Chloro-6-methoxypyridin-2-yl)methanol against mammalian cells. This foundational step is crucial for several reasons: it establishes a concentration range for subsequent assays where the compound is not overtly toxic, identifies potential for development as a cytotoxic agent (e.g., in oncology), and provides an early warning of potential safety liabilities. A standard approach involves screening against a representative panel of human cell lines.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells.[1][2]

Materials:

-

Human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7 for breast cancer)

-

Complete cell culture medium (specific to each cell line)

-

(3-Chloro-6-methoxypyridin-2-yl)methanol, stock solution in DMSO

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile microplates

-

Positive control (e.g., Doxorubicin)

-

Vehicle control (DMSO)

Step-by-Step Methodology:

-

Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[3]

-

Compound Preparation and Treatment: Prepare serial dilutions of (3-Chloro-6-methoxypyridin-2-yl)methanol in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.[1] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, and vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound | Incubation Time (hr) | IC50 (µM) |

| HEK293 | (3-Chloro-6-methoxypyridin-2-yl)methanol | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| HepG2 | (3-Chloro-6-methoxypyridin-2-yl)methanol | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| MCF-7 | (3-Chloro-6-methoxypyridin-2-yl)methanol | 24 | To be determined |

| 48 | To be determined | ||

| 72 | To be determined | ||

| MCF-7 | Doxorubicin (Positive Control) | 72 | Reference value |

Workflow for Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity testing.

Part 2: Broad-Spectrum Antimicrobial Screening

With an understanding of its cytotoxic profile, the next logical step is to screen (3-Chloro-6-methoxypyridin-2-yl)methanol for antimicrobial activity. This is a high-impact area of drug discovery due to the rising threat of antimicrobial resistance.[4] A broad-spectrum screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, provides a comprehensive initial assessment.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Fungal strain: Candida albicans

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

(3-Chloro-6-methoxypyridin-2-yl)methanol, stock solution in DMSO

-

96-well sterile microplates

-

Positive controls (e.g., Tetracycline for bacteria, Fluconazole for fungi)

-

Growth control (no compound)

-

Sterility control (no microorganisms)

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism according to established protocols (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. The final concentration of microorganisms should be appropriate for the assay.

-

Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

| Microorganism | Type | Compound | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | (3-Chloro-6-methoxypyridin-2-yl)methanol | To be determined |

| Escherichia coli | Gram-negative Bacteria | (3-Chloro-6-methoxypyridin-2-yl)methanol | To be determined |

| Candida albicans | Fungus | (3-Chloro-6-methoxypyridin-2-yl)methanol | To be determined |

| S. aureus | Gram-positive Bacteria | Tetracycline (Positive Control) | Reference value |

| E. coli | Gram-negative Bacteria | Tetracycline (Positive Control) | Reference value |

| C. albicans | Fungus | Fluconazole (Positive Control) | Reference value |

Logical Flow of Preliminary Biological Screening

Caption: Tiered approach for preliminary biological screening.

Part 3: Initial Target-Based Assay Considerations

Should the preliminary screening reveal interesting activity, a more focused investigation into the mechanism of action is warranted. Target-based drug discovery involves identifying a specific molecular target and screening for compounds that modulate its activity.[5][6] The choice of target-based assays will be guided by the results of the initial phenotypic screens (cytotoxicity and antimicrobial).

For instance, if significant and selective cytotoxicity against a cancer cell line is observed, one might consider assays against common cancer-related targets such as protein kinases. If potent antimicrobial activity is found, assays against essential bacterial enzymes could be pursued.

Example of a Follow-up Target-Based Assay: Kinase Inhibition Assay

Rationale: Many cytotoxic agents function by inhibiting protein kinases that are crucial for cancer cell proliferation. If (3-Chloro-6-methoxypyridin-2-yl)methanol shows promising anticancer activity, a kinase inhibition assay would be a logical next step.

General Protocol Outline:

-

Select a Panel of Kinases: Choose a panel of relevant kinases based on the cancer cell line's profile.

-

Assay Principle: Utilize a biochemical assay that measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity.

-

Execution: Incubate the kinase, substrate, ATP, and varying concentrations of the test compound.

-

Detection: Measure the amount of phosphorylated substrate.

-

Data Analysis: Calculate the IC50 value for each kinase to determine the compound's potency and selectivity.

This target-based approach provides valuable mechanistic insights and is crucial for guiding lead optimization efforts.[7]

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically rigorous approach to the preliminary biological screening of (3-Chloro-6-methoxypyridin-2-yl)methanol. By starting with foundational cytotoxicity profiling, progressing to broad-spectrum antimicrobial screening, and considering subsequent target-based assays, researchers can efficiently and effectively characterize the initial biological properties of this novel compound. The data generated from this tiered approach will be instrumental in making informed decisions about the future development of (3-Chloro-6-methoxypyridin-2-yl)methanol as a potential therapeutic agent. The emphasis on robust, well-established protocols ensures the integrity and reproducibility of the findings, laying a solid foundation for more advanced preclinical studies.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.

- News-Medical.Net. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds.

- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine.

- Scott, A. D., et al. (n.d.). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Bari, A., et al. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- Newman, D. J., & Cragg, G. M. (2017). Screening and identification of novel biologically active natural compounds. PMC.

- Hughes, J. P., et al. (n.d.). Principles of early drug discovery. PMC - PubMed Central.

- Swinbank, O. V. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- Lee, J. A., & Bogyo, M. (n.d.). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines.

- Slideshare. (n.d.). Biological Screening of Herbal Drugs in detailed.

- ResearchGate. (n.d.). Screening of small-molecule library for novel antibacterials.

- MDPI. (n.d.). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies.

- BIT 479/579 High-throughput Discovery. (n.d.). Target Based Screening.

- NIH. (n.d.). Preliminary Phytochemical Screening and Biological Activities of Bulbine abyssinica Used in the Folk Medicine in the Eastern Cape Province, South Africa.

- Developing Medicines. (n.d.). Drug Discovery → Target-Based.

- ResearchGate. (n.d.). Preliminary Phytochemical Screening of Some Medicinal Plants.

- IJTSRD. (n.d.). Preparation and Biological Screening of Novel Heterocyclic Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Target Based Screening – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 7. pubs.acs.org [pubs.acs.org]

Reactivity profile of the chloropyridine moiety in (3-Chloro-6-methoxypyridin-2-yl)methanol

An In-depth Technical Guide to the Reactivity Profile of the Chloropyridine Moiety in (3-Chloro-6-methoxypyridin-2-yl)methanol

Abstract

(3-Chloro-6-methoxypyridin-2-yl)methanol is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of chloro, methoxy, and hydroxymethyl substituents on the pyridine core creates a nuanced electronic and steric landscape, dictating a versatile yet predictable reactivity profile. This guide provides an in-depth exploration of the chloropyridine moiety's reactivity within this specific molecular context. We will dissect the key transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and directed ortho-lithiation. The discussion is grounded in mechanistic principles, supported by field-proven experimental protocols and comparative data to empower researchers in designing rational synthetic strategies.

Molecular Architecture: Electronic and Steric Influences

The reactivity of the C-Cl bond at the 3-position is not an isolated feature but is governed by the collective electronic and steric contributions of all substituents on the pyridine ring.

Electronic Effects: The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which exerts strong negative inductive (-I) and mesomeric (-M) effects.[1] This electron deficiency is the primary activating factor for nucleophilic attack. The substituents further modulate this landscape:

-

6-Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. It is electron-withdrawing through induction (-I) but strongly electron-donating through resonance (+M) by delocalizing a lone pair into the ring.[2][3] Its position para to the C-3 chlorine enhances the electron density at that position through resonance, which could slightly temper reactivity towards nucleophiles compared to an unsubstituted ring, but it significantly activates the ring for other transformations.

-

3-Chloro Group (-Cl): The chlorine atom is strongly electron-withdrawing via its inductive effect (-I) but weakly electron-donating through resonance (+M).[4] Overall, it deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.

-

2-Hydroxymethyl Group (-CH₂OH): This group is weakly electron-withdrawing through induction (-I) and has no significant resonance effect. Its primary influence is steric and its potential role as a directing group in metallation reactions.

The interplay of these effects results in a C-Cl bond at an electron-poor carbon, making it a prime site for substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][5]

The pyridine nitrogen is crucial for stabilizing the negative charge developed in the intermediate, particularly when the attack occurs at the ortho (C2/C6) or para (C4) positions.[1] In our target molecule, the chlorine is at the C-3 position. While not as activated as the C-2 or C-4 positions, the cumulative electron-withdrawing effects from the nitrogen and the chloro-substituent itself still render the C-3 position sufficiently electrophilic for SNAr to occur, especially with strong nucleophiles or under forcing conditions.[5]

Exemplary Protocol: Amination via SNAr

This protocol describes a general procedure for the substitution of the 3-chloro group with a primary or secondary amine.

Materials:

-

(3-Chloro-6-methoxypyridin-2-yl)methanol (1.0 equiv)

-

Amine (e.g., morpholine, piperidine) (1.5 - 2.0 equiv)

-

Strong base (e.g., NaH, K₂CO₃) (2.0 equiv)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Reaction vessel suitable for heating (e.g., sealed tube, microwave vial)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add (3-Chloro-6-methoxypyridin-2-yl)methanol and the anhydrous solvent.

-

Add the base and stir the suspension for 10 minutes at room temperature.

-

Add the amine nucleophile to the mixture.

-

Seal the vessel and heat the reaction to 100-150 °C. The reaction is typically slow and may require elevated temperatures.[5]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. While chloropyridines are less reactive than their bromo or iodo counterparts, modern catalyst systems have made their use routine and cost-effective.[6][7][8] The key challenge is the oxidative addition of the robust C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[9]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the chloropyridine (electrophile) and an organoboron reagent (nucleophile), such as a boronic acid or ester.[6][8] Success with chloropyridines hinges on using highly active catalytic systems, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7]

| Catalyst/Ligand System | Substrate Scope | Typical Conditions | Yield Range (%) | Reference |

| Pd(OAc)₂ / SPhos | Aryl & Heteroaryl Boronic Acids | K₃PO₄, Toluene/H₂O, 100 °C | 70-95 | [7] |

| Pd₂(dba)₃ / XPhos | Alkylboronic Acids | K₃PO₄, Dioxane, 80-110 °C | 65-90 | [7] |

| PdCl₂(dppf) | Arylboronic Acids | Na₂CO₃, DME/H₂O, 80 °C | 50-85 | [7] |

| NiCl₂(dppf) | Arylboronic Acids | K₃PO₄, Dioxane, 100 °C | 60-90 | [7] |

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

-

(3-Chloro-6-methoxypyridin-2-yl)methanol (1.0 equiv)

-

Phenylboronic acid (1.2-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In an oven-dried Schlenk flask or microwave vial, combine (3-Chloro-6-methoxypyridin-2-yl)methanol, phenylboronic acid, the palladium source, the ligand, and the base under an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

For constructing C-N bonds, the Buchwald-Hartwig amination is a highly versatile method.[10] Similar to the Suzuki coupling, it requires a palladium catalyst and a specialized ligand to couple an amine with the aryl chloride.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine, facilitating its entry into the catalytic cycle.[9]

| Catalyst/Ligand System | Amine Scope | Typical Conditions | Yield Range (%) | Reference |

| Pd₂(dba)₃ / RuPhos | Primary & Secondary Alkyl/Aryl Amines | NaOtBu, Toluene, 100 °C | 80-98 | [9] |

| Pd(OAc)₂ / BrettPhos | Ammonia equivalents, Anilines | K₃PO₄, Dioxane, 110 °C | 75-95 | [9][10] |

| G3-Palladacycle / Josiphos | Primary Amines, Anilines | NaOtBu, THF, 80 °C | 85-99 | [9][11] |

Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Chloropyridines.

Protocol: Buchwald-Hartwig Amination with Aniline

Materials:

-

(3-Chloro-6-methoxypyridin-2-yl)methanol (1.0 equiv)

-

Aniline (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., RuPhos, 2-4 mol%)

-

Base (e.g., NaOtBu, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

-

Inside a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium pre-catalyst, ligand, and base.

-

Add (3-Chloro-6-methoxypyridin-2-yl)methanol and the solvent.

-

Add aniline via syringe, seal the vessel, and heat to 80-110 °C with stirring.

-

Monitor the reaction for completion by LC-MS.

-

After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.

-

Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography.

Directed ortho-Lithiation (DoM)

Directed ortho-lithiation is a powerful method for regioselective functionalization of aromatic rings.[12] It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong organolithium base. In (3-Chloro-6-methoxypyridin-2-yl)methanol, there are several potential DMGs:

-

2-Hydroxymethyl Group: The oxygen atom can coordinate to the lithium base (e.g., n-BuLi, LDA), directing deprotonation at the C-3 position. However, this position is already substituted with chlorine. The acidic proton of the alcohol will be abstracted first, requiring at least two equivalents of base.

-

3-Chloro Group: Halogens can act as DMGs, directing lithiation to an adjacent position.[13] In this case, it could direct lithiation to C-4.

-

6-Methoxy Group: The oxygen of the methoxy group can also direct lithiation to the C-5 position.

Given the substitution pattern, the most likely outcome of lithiation is complex. Lithiation of 2-chloropyridine with LDA occurs at C-3, while with BuLi-based reagents, C-6 lithiation can occur.[12][14] For 3-chloropyridine, LDA directs lithiation to C-4.[15] In our substrate, the C-4 and C-5 positions are the only available protons on the ring. The methoxy group at C-6 is a stronger directing group than the chlorine at C-3. Therefore, treatment with a strong lithium base like LDA or LTMP at low temperature is most likely to result in regioselective deprotonation at the C-5 position , ortho to the methoxy group. The resulting organolithium intermediate can then be trapped with various electrophiles (e.g., D₂O, aldehydes, CO₂, MeI) to install a new substituent at C-5.

Conclusion

The reactivity of the chloropyridine moiety in (3-Chloro-6-methoxypyridin-2-yl)methanol is rich and versatile, offering multiple avenues for synthetic elaboration. The C-3 chloro group serves as an excellent handle for both nucleophilic aromatic substitution and, more significantly, a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. Furthermore, the molecule is primed for regioselective functionalization at the C-5 position via directed ortho-lithiation, guided by the C-6 methoxy group. A thorough understanding of the interplay between the substituents and the choice of reaction conditions allows chemists to selectively manipulate this scaffold, making it a powerful asset in the synthesis of complex molecular targets.

References

- BenchChem. (2025). The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers. BenchChem Technical Support.

- Gagnon, A., & Wallow, T. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1996(6), 541-542.

- BenchChem. (2025). A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines. BenchChem Technical Support.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem Technical Support.

- Berionni, G., et al. (n.d.). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. Chemistry – A European Journal.

- Valle, H. U., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions.

- Sassone, O., et al. (n.d.).

- Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?

- Nioré, E., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805.

- Muthumari, S., & Ramesh, R. (2018). Suzuki coupling of different chloropyridines with phenylboronic acids. Molecules.

- YouTube. (2019).

- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.

- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Support.

- El-Hiti, G. A., et al. (2015).

- Gribble, G. (n.d.). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne.

- Wikipedia. (n.d.).

- ResearchGate. (n.d.).

- Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.

- Belmonte, M. M., et al. (n.d.).

- Soper, J. D., et al. (n.d.). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

- 14. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Strategic Application of (3-Chloro-6-methoxypyridin-2-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, its inherent basicity, and its capacity for a wide range of chemical modifications make it a "privileged scaffold" in the design of novel therapeutics.[3] The strategic functionalization of this core structure allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[4] Within this context, (3-Chloro-6-methoxypyridin-2-yl)methanol emerges as a particularly intriguing building block. This molecule combines three key features that can be exploited in drug design: a reactive chloropyridine core, a methoxy group that can influence metabolic stability and receptor binding, and a versatile hydroxymethyl handle for further chemical elaboration.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and potential applications of (3-Chloro-6-methoxypyridin-2-yl)methanol in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds for the discovery of next-generation therapeutics.

Proposed Synthesis of (3-Chloro-6-methoxypyridin-2-yl)methanol: A Plausible Route

Experimental Protocol: A Step-by-Step Approach

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

The synthesis would commence with the commercially available 2,6-dichloropyridine. A nucleophilic aromatic substitution reaction with sodium methoxide in methanol can selectively replace one of the chloro groups with a methoxy group.

-

Procedure:

-

To a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.05 eq) portion-wise at room temperature.

-

Stir the reaction mixture at 25-30 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-6-methoxypyridine.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Directed ortho-Lithiation and Formylation

The methoxy group in 2-chloro-6-methoxypyridine can act as a directing group for ortho-lithiation.[5][6] Treatment with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), is expected to selectively deprotonate the C3 position. The resulting lithiated intermediate can then be trapped with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to introduce an aldehyde group at the 2-position.

-

Procedure:

-

Prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.

-

To this LDA solution, add a solution of 2-chloro-6-methoxypyridine in anhydrous THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous DMF to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 3-chloro-6-methoxypyridine-2-carbaldehyde by column chromatography.

-

Step 3: Reduction to (3-Chloro-6-methoxypyridin-2-yl)methanol

The final step involves the reduction of the aldehyde to the corresponding primary alcohol. A mild reducing agent such as sodium borohydride is suitable for this transformation.

-

Procedure:

-

Dissolve 3-chloro-6-methoxypyridine-2-carbaldehyde in methanol at 0 °C.

-

Add sodium borohydride portion-wise to the solution and stir for 1-2 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (3-Chloro-6-methoxypyridin-2-yl)methanol.

-

Caption: Proposed synthetic workflow for (3-Chloro-6-methoxypyridin-2-yl)methanol.

Chemical Reactivity and Derivatization Potential

The trifunctional nature of (3-Chloro-6-methoxypyridin-2-yl)methanol provides multiple avenues for chemical modification, making it a versatile scaffold for generating diverse chemical libraries.

-

The Hydroxymethyl Group: This primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry points for a variety of subsequent reactions such as reductive amination, Wittig reactions, and amide bond formation. Alternatively, it can be converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution or used in etherification reactions.

-

The Chloro Group: The chlorine atom at the 3-position is amenable to various transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[7] This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents, enabling extensive exploration of the chemical space around the pyridine core.

-

The Methoxy Group: While generally stable, the methoxy group can potentially be demethylated to the corresponding hydroxypyridine under harsh conditions. This would introduce a new site for functionalization, such as etherification or esterification.

Caption: Potential derivatization pathways for (3-Chloro-6-methoxypyridin-2-yl)methanol.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

The substituted pyridine scaffold is a prominent feature in a multitude of kinase inhibitors.[6][8] The nitrogen atom of the pyridine ring often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The substituents on the pyridine ring then project into different pockets of the active site, dictating the inhibitor's potency and selectivity.

The 3-Chloro-6-methoxypyridine Moiety as a Kinase Recognition Element

The 3-chloro-6-methoxypyridine motif is present in a number of reported kinase inhibitors. For instance, derivatives of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide have been identified as potent PI3K inhibitors. In these compounds, the methoxypyridine moiety plays a crucial role in binding to the kinase active site.

Case Study: Pyridine-Based Rho Kinase (ROCK) Inhibitors

A study on pyridine-based Rho kinase (ROCK) inhibitors demonstrated the importance of substitution patterns on the pyridine ring for achieving high potency and selectivity.[6] While not containing the exact 3-chloro-6-methoxy substitution pattern, this work highlights how modifications to a core pyridine scaffold can significantly impact biological activity.

| Compound | ROCK1 Ki (μM) | PKA Ki (μM) | CYP3A4 IC50 (μM) |

| Analog 1 | 0.025 | 0.25 | 1.9 |

| Analog 2 | > 2.5 | > 10 | 10 |

| Analog 3 | 0.015 | 0.45 | > 20 |

| Table 1: Structure-Activity Relationship data for a series of pyridine-based ROCK inhibitors. Data extracted from a relevant study to illustrate the impact of pyridine substitution on kinase inhibition and off-target effects.[6] |

Proposed Therapeutic Targets for (3-Chloro-6-methoxypyridin-2-yl)methanol Derivatives

Given the prevalence of the substituted pyridine scaffold in kinase inhibitors, derivatives of (3-Chloro-6-methoxypyridin-2-yl)methanol are promising candidates for targeting a variety of protein kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The strategic derivatization of the hydroxymethyl and chloro groups can be used to optimize interactions with the ATP-binding site and surrounding regions of the kinase domain.

One potential target class is the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α, which is a key regulator of inflammatory cytokine production. Pyridine derivatives have shown significant promise as p38α inhibitors.

Caption: Simplified p38 MAPK signaling pathway, a potential target for inhibitors derived from (3-Chloro-6-methoxypyridin-2-yl)methanol.

Conclusion: A Versatile Building Block with Significant Potential

(3-Chloro-6-methoxypyridin-2-yl)methanol represents a highly versatile and valuable building block for medicinal chemistry. Its trifunctional nature allows for the generation of diverse chemical libraries with a wide range of physicochemical properties. The embedded 3-chloro-6-methoxypyridine scaffold has been shown to be a key recognition element in a number of biologically active molecules, particularly kinase inhibitors. The proposed synthetic route, based on well-established synthetic methodologies, provides a practical approach to accessing this compound. Further exploration of the derivatization potential of (3-Chloro-6-methoxypyridin-2-yl)methanol is warranted and holds significant promise for the discovery of novel therapeutic agents targeting a host of human diseases.

References

-

LookChem. 3-Chloro-6-methoxypyridazine. [Link]

-

Zhang, L., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]

-

Chem-Impex. 3-Amino-2-chloro-6-methoxypyridine. [Link]

-

Fort, Y., et al. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? PubMed. [Link]

- Roskoski, R. Jr. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.

-

Patil, S. A., et al. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 3-Chloropyridine in Organic Synthesis. [Link]

-

Comins, D. L., & Killpack, M. O. (1991). Lithiation of methoxypyridines directed by. alpha.-amino alkoxides. The Journal of Organic Chemistry. [Link]

- U.S. Patent US20130172566A1. Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

Chavan, V. P., et al. (2006). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL ACTIVITIES OF SOME 3,5,6-TRICHLOROPYRIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. [Link]

-

Roe, M. B., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. PubMed. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

-

Kumar, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

- U.S. Patent US20060080790A1. Process for producing 2,3-diamino-6-methoxypyridine.

-

Chen, H., et al. (2012). Identification of novel drug scaffolds for inhibition of SARS-CoV 3-Chymotrypsin-like protease using virtual and high-throughput screenings. PubMed Central. [Link]

- German Patent DE3347372A1. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.

-

da Silva, A. C. S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

European Patent EP0551459B1. METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES. [Link]

-

Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. [Link]

-

Perez, L. A., et al. (1947). The Preparation and Reactions of Some Polysubstituted Pyridines. 2-Methyl-3-hydroxy-5-hydroxymethylpyridine (4-Deshydroxymethylpyridoxin). Journal of the American Chemical Society. [Link]

-

Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Roy, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

-

Gomes, M. N., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI. [Link]

Sources